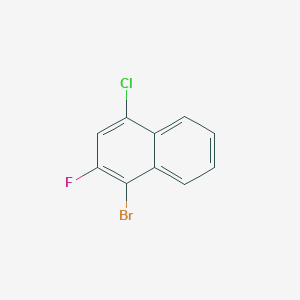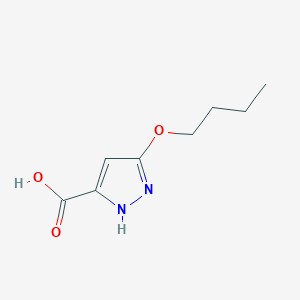
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the pyrrolidine and pyrimidine rings in its structure makes it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide typically involves the reaction of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran (THF).
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification steps: To ensure the removal of impurities and by-products.
化学反应分析
Types of Reactions
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Halides: Alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts in coupling reactions.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From coupling reactions.
Substituted pyrimidines: From substitution reactions.
科学研究应用
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science.
作用机制
The mechanism of action of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers.
相似化合物的比较
Similar Compounds
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)lithium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)sodium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)potassium
Uniqueness
Compared to its lithium, sodium, and potassium analogs, (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide offers:
- Higher reactivity : Due to the nature of the magnesium-carbon bond.
- Better solubility : In organic solvents like THF.
- Versatility : In a broader range of chemical reactions.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H10BrMgN3 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC 名称 |
magnesium;2-pyrrolidin-1-yl-5H-pyrimidin-5-ide;bromide |
InChI |
InChI=1S/C8H10N3.BrH.Mg/c1-2-7-11(6-1)8-9-4-3-5-10-8;;/h4-5H,1-2,6-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
PSWUFSOILSDNJN-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(C1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
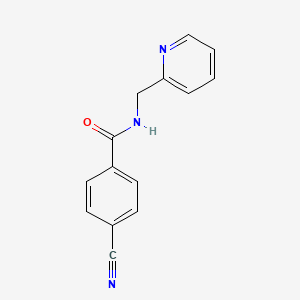
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

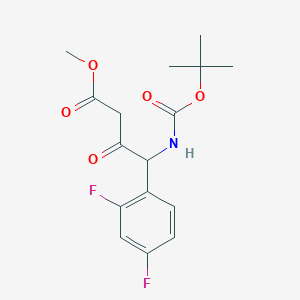
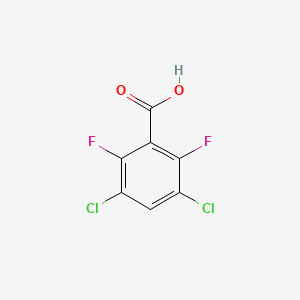
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)


